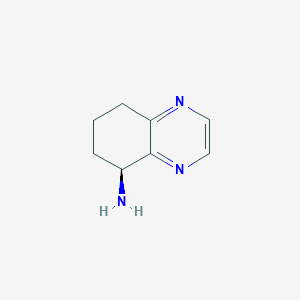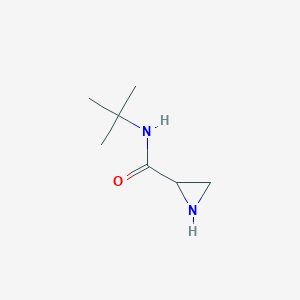
(S)-5,6,7,8-Tetrahydroquinoxalin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5,6,7,8-Tetrahydroquinoxalin-5-amine is a chiral organic compound belonging to the quinoxaline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline ring system with an amine group at the 5th position. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroquinoxalin-5-amine typically involves the reduction of quinoxaline derivatives. One common method includes the catalytic hydrogenation of quinoxaline in the presence of a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction conditions often involve elevated temperatures and pressures to facilitate the reduction process.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and yield. The use of chiral catalysts and advanced purification techniques, such as chiral chromatography, ensures the production of high-purity (S)-enantiomer.
Análisis De Reacciones Químicas
Types of Reactions: (S)-5,6,7,8-Tetrahydroquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form tetrahydroquinoxaline derivatives with different substituents.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include nitrosoquinoxalines, nitroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-5,6,7,8-Tetrahydroquinoxalin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-5,6,7,8-Tetrahydroquinoxalin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The compound’s chiral nature allows it to selectively interact with chiral centers in biological molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Quinoxaline: The parent compound without the tetrahydro and amine modifications.
6,7,8,9-Tetrahydroquinoxaline: A similar compound with a different substitution pattern.
5,6,7,8-Tetrahydroquinoxaline-5-carboxylic acid: A derivative with a carboxylic acid group instead of an amine.
Uniqueness: (S)-5,6,7,8-Tetrahydroquinoxalin-5-amine is unique due to its specific (S)-enantiomeric form, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H11N3 |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
(5S)-5,6,7,8-tetrahydroquinoxalin-5-amine |
InChI |
InChI=1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2/t6-/m0/s1 |
Clave InChI |
ABSBOMCIPXOKJL-LURJTMIESA-N |
SMILES isomérico |
C1C[C@@H](C2=NC=CN=C2C1)N |
SMILES canónico |
C1CC(C2=NC=CN=C2C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)
![Pyrazolo[1,5-a]pyrimidin-5-ylmethanol](/img/structure/B11922384.png)
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11922392.png)







![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)


